Rhod-590 AM Ester: A Comprehensive Technical Guide to its Mechanism of Action in Live Cells
Rhod-590 AM Ester: A Comprehensive Technical Guide to its Mechanism of Action in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 acetoxymethyl (AM) ester is a high-performance, fluorescent indicator dye meticulously engineered for the detection and quantification of intracellular calcium (Ca²⁺), a ubiquitous second messenger crucial to a multitude of cellular processes. This guide provides an in-depth exploration of the mechanism of action of Rhod-590 AM ester within living cells, detailed experimental protocols for its application, and a quantitative summary of its key properties. The inclusion of signaling pathway and experimental workflow diagrams, rendered in the DOT language, offers a clear visual representation of the underlying principles and practical steps involved in utilizing this powerful research tool.
Core Mechanism of Action
The functionality of Rhod-590 AM ester as an intracellular calcium indicator is predicated on a sophisticated, multi-step process that ensures its delivery, retention, and calcium-dependent fluorescence within the cellular environment.
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Cellular Entry: Rhod-590 in its native form is a charged molecule, rendering it impermeable to the lipid bilayer of the cell membrane. The addition of the acetoxymethyl (AM) ester groups neutralizes the negative charges, transforming the molecule into a more hydrophobic and membrane-permeant compound.[1][2] This modification allows Rhod-590 AM ester to passively diffuse across the cell membrane and enter the cytoplasm.[1][3]
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Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups from the Rhod-590 molecule.[1] This enzymatic hydrolysis is a critical activation step, regenerating the parent, negatively charged Rhod-590 dye. The process also releases formaldehyde, a byproduct of the AM ester cleavage.
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Cellular Trapping and Calcium Binding: The removal of the lipophilic AM groups restores the polar nature of Rhod-590, effectively trapping it within the cell as it can no longer readily traverse the cell membrane. In its activated, de-esterified state, Rhod-590 functions as a highly specific chelator for calcium ions. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity.
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Fluorescence Detection: The fluorescence emission of the Rhod-590-Ca²⁺ complex can be detected and quantified using fluorescence microscopy, flow cytometry, or microplate-based assays. The intensity of the fluorescent signal is directly proportional to the concentration of free intracellular calcium, allowing for dynamic monitoring of Ca²⁺ signaling events.
Mechanism of Action Diagram
Caption: Mechanism of Rhod-590 AM ester action in cells.
Quantitative Data
The following table summarizes the key quantitative properties of Rhod-590.
| Property | Value | Reference(s) |
| Excitation Wavelength (Ca²⁺-free) | 590 nm | |
| Emission Wavelength (Ca²⁺-free) | 616 nm | |
| Excitation Wavelength (Ca²⁺-saturated) | 595 nm | |
| Emission Wavelength (Ca²⁺-saturated) | 626 nm | |
| Dissociation Constant (Kd) | 0.61 µM |
Experimental Protocols
A generalized protocol for loading cells with Rhod-590 AM ester is provided below. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
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Rhod-590 AM Ester Stock Solution: Prepare a 2 to 5 mM stock solution of Rhod-590 AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).
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Pluronic™ F-127 Solution: A 20% (w/v) solution of Pluronic™ F-127 in DMSO can be prepared to aid in the dispersion of the AM ester in aqueous media.
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Probenecid Stock Solution (Optional): To reduce the leakage of the de-esterified dye from the cells, a stock solution of probenecid can be prepared. Probenecid is an inhibitor of organic anion transporters.
Cell Loading Protocol
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Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight in complete growth medium.
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Prepare Loading Buffer: On the day of the experiment, prepare a loading buffer containing Rhod-590 AM ester. A typical final concentration ranges from 4-5 µM. The buffer of choice is often Hanks and Hepes buffer (HHBS) or a similar physiological buffer.
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To aid in solubilization, the Rhod-590 AM ester stock solution can be mixed with an equal volume of 20% Pluronic™ F-127 before dilution in the buffer. The final concentration of Pluronic™ F-127 is typically around 0.04%.
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If using probenecid, it can be added to the loading buffer at a final concentration of 1-2.5 mM.
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Cell Loading: Remove the growth medium from the cells and add the Rhod-590 AM loading buffer.
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Incubation: Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation of up to 2 hours may improve signal intensity.
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Wash: After incubation, remove the loading buffer and wash the cells once with HHBS or your buffer of choice to remove any excess, unhydrolyzed dye. If probenecid was used during loading, it is recommended to also include it in the wash buffer.
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Measurement: The cells are now loaded with Rhod-590 and are ready for the experiment. Fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission filters (e.g., TRITC/Cy3 filter set).
Experimental Workflow Diagram
